1,1'-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
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Overview
Description
1,1’-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1,1’-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,1’-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Scientific Research Applications
1,1’-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antioxidant, and antiviral activities.
Medicine: It is being explored for its anticancer, anti-inflammatory, and enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of 1,1’-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine moieties enable it to bind to various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
1,1’-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Exhibits antiviral and enzyme inhibitory properties.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: Used in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-cyclohexyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C21H24N4O3S/c1-13(26)19-18(16-10-7-11-17(12-16)28-3)24(14(2)27)25-20(22-23-21(25)29-19)15-8-5-4-6-9-15/h7,10-12,15H,4-6,8-9H2,1-3H3 |
InChI Key |
OTYMZPNOICEQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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